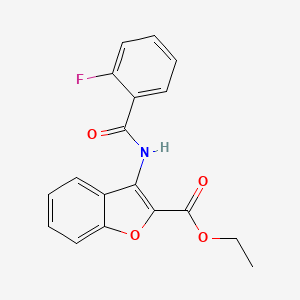

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 2-fluorobenzamido substituent at position 3 and an ethyl carboxylate group at position 2 of the benzofuran core. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural rigidity, metabolic stability, and ability to interact with biological targets via π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

ethyl 3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWYCQLJIRNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.

Reduction of Nitro Group: The nitro group in the intermediate product is then reduced to an amine group using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Scientific Research Applications

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological activities . For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, thereby exerting its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate are compared below with key analogs from literature and commercial sources.

Structural Analogs and Their Properties

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Differences :

- Positional Isomerism : The target compound’s 3-substituted fluorobenzamido group contrasts with 6-substituted analogs (e.g., CAS 923147-43-7), which may alter steric and electronic interactions with biological targets.

- Core Modifications : Thiophene-based analogs (e.g., CAS 496028-16-1) replace the oxygen atom in benzofuran with sulfur, increasing lipophilicity and altering redox properties .

Physicochemical and Spectroscopic Characterization

- NMR Spectroscopy : The 2-fluorobenzamido group produces distinct splitting patterns in $ ^1H $ and $ ^{19}F $-NMR due to fluorine’s spin-½ nucleus .

- Mass Spectrometry : High-resolution MS data for similar compounds (e.g., m/z 540.34 for a benzofuropyrimidine derivative) confirm molecular formulas .

- X-ray Crystallography : Programs like SHELX and WinGX are used to resolve crystal structures, critical for understanding conformation and intermolecular interactions .

Biological Activity

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with an ethyl ester and a fluorinated benzamide substituent. Its molecular formula is , and it has a molecular weight of approximately 327.3065 g/mol. The presence of the fluorine atom is believed to enhance its chemical properties, potentially affecting its biological activity and reactivity.

1. Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use.

2. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. This compound showed activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vivo studies utilizing carrageenan-induced paw edema models revealed that it significantly reduces inflammation markers compared to standard anti-inflammatory drugs like indomethacin. The percentage of inhibition ranged from 39% to 54% within 9 to 12 hours post-administration .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cellular Pathways : It influences various biochemical pathways, including those involved in apoptosis and cell signaling.

- Protein Interactions : The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other benzofuran derivatives highlights its unique characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate | Similar structure with different fluorine position | Varies in anticancer efficacy |

| Ethyl benzofuran-2-carboxylate | Lacks amide functionality | Reduced reactivity |

| Ethyl 3-amino-benzofuran-2-carboxylate | Amino group instead of fluoro-substituted benzamide | Different interaction profiles |

This table illustrates how variations in the structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Cytotoxicity : A study assessed the cytotoxic effects on human cancer cell lines, showing significant dose-dependent inhibition of cell growth.

- In Vivo Anti-inflammatory Study : In a rat model, administration of the compound resulted in a marked reduction in paw edema compared to controls, demonstrating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.